cyclodecene
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Overview
Description
Cyclodecene is a cycloalkene with a ten-membered ring structure. The molecular formula of this compound is C10H18, and it has a molar mass of 138.254 g/mol . This compound is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Cyclodecene can be synthesized through several methods. One common synthetic route involves the cyclization of decene, a linear alkene, under specific reaction conditions. This process typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization reaction . Another method involves the high-dilution technique, where the reactive groups on the ends of a long hydrocarbon chain are brought together to form the this compound ring . Industrial production methods often utilize similar catalytic processes to achieve high yields of this compound.
Chemical Reactions Analysis
Cyclodecene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for hydrogenation, halogens for halogenation, and oxidizing agents such as potassium permanganate for oxidation . Major products formed from these reactions include cyclodecane (from hydrogenation), halocyclodecenes (from halogenation), and cyclodecanone (from oxidation) . The reactivity of this compound is influenced by the presence of the double bond in its ring structure, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
Cyclodecene has numerous scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties . In medicine, this compound-based compounds are explored for their potential therapeutic applications. Industrially, this compound is used in the production of polymers, lubricants, and other specialty chemicals . Its unique ring structure and reactivity make it a valuable compound for research and development.
Mechanism of Action
The mechanism of action of cyclodecene involves its interaction with molecular targets through its double bond. The double bond in this compound can participate in various chemical reactions, such as addition and substitution reactions, which allow it to interact with different molecular targets . The pathways involved in these reactions depend on the specific reagents and conditions used. For example, in hydrogenation reactions, this compound’s double bond is reduced to form cyclodecane, while in oxidation reactions, the double bond is converted to a carbonyl group, forming cyclodecanone .
Comparison with Similar Compounds
Cyclodecene can be compared with other cycloalkenes, such as cyclooctene and cyclododecene. Cyclooctene has an eight-membered ring, while cyclododecene has a twelve-membered ring . The ring size affects the reactivity and stability of these compounds. This compound’s ten-membered ring provides a balance between ring strain and reactivity, making it more versatile than smaller or larger cycloalkenes . Additionally, this compound’s geometric isomers, cis-cyclodecene and trans-cyclodecene, offer unique properties that can be exploited in various chemical reactions .
Properties
IUPAC Name |
cyclodecene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIYGNATMHQYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870806 |
Source
|
Record name | Cyclodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3618-12-0 |
Source
|
Record name | Cyclodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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